

CAS number and molecular formula for Trimipramine N-oxide.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trimipramine N-oxide*

Cat. No.: *B195989*

[Get Quote](#)

An In-depth Technical Guide to Trimipramine N-oxide

For Researchers, Scientists, and Drug Development Professionals

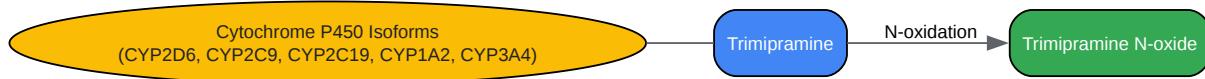
This technical guide provides a comprehensive overview of **Trimipramine N-oxide**, an active metabolite of the tricyclic antidepressant trimipramine. This document details its chemical properties, pharmacology, and provides detailed experimental protocols for its synthesis and analysis, designed for use in a research and drug development context.

Chemical and Physical Properties

Trimipramine N-oxide is a key metabolite in the biotransformation of trimipramine. Its fundamental chemical and physical data are summarized below.

Property	Value	Citation(s)
CAS Number	14171-70-1	[1] [2] [3]
Molecular Formula	C ₂₀ H ₂₆ N ₂ O	[1] [2]
Molecular Weight	310.44 g/mol	
IUPAC Name	10,11-dihydro-N,N,β-trimethyl-5H-dibenz[b,f]azepine-5-propanamine N-oxide	
Synonyms	Trimipramine maleate impurity A	
Appearance	Solid	
Solubility	Soluble in DMSO	

Pharmacology and Mechanism of Action


Trimipramine N-oxide is an active metabolite of the tricyclic antidepressant trimipramine. It is formed in vivo through the N-oxidation of trimipramine, a reaction catalyzed by cytochrome P450 (CYP) isoforms, including CYP2D6, CYP2C9, CYP2C19, CYP1A2, and CYP3A4.

The primary mechanism of action of **Trimipramine N-oxide** involves the inhibition of various monoamine and organic cation transporters. This activity contributes to the overall pharmacological profile of its parent drug, trimipramine. The inhibitory potencies (IC₅₀) of **Trimipramine N-oxide** at these transporters have been determined in studies using human embryonic kidney (HEK293) cells expressing the respective human transporters.

Transporter Target	IC ₅₀ (μM)	Citation(s)
Serotonin Transporter (SERT)	3.59	
Dopamine Transporter (DAT)	9.4	
Norepinephrine Transporter (NET)	11.7	
Organic Cation Transporter 1 (OCT1)	9.35	
Organic Cation Transporter 2 (OCT2)	27.4	

Metabolic Pathway of Trimipramine to Trimipramine N-oxide

The metabolic conversion of trimipramine to its N-oxide metabolite is a key step in its biotransformation. This pathway is primarily mediated by the cytochrome P450 enzyme system in the liver.

[Click to download full resolution via product page](#)

Caption: Metabolic conversion of Trimipramine to **Trimipramine N-oxide**.

Experimental Protocols

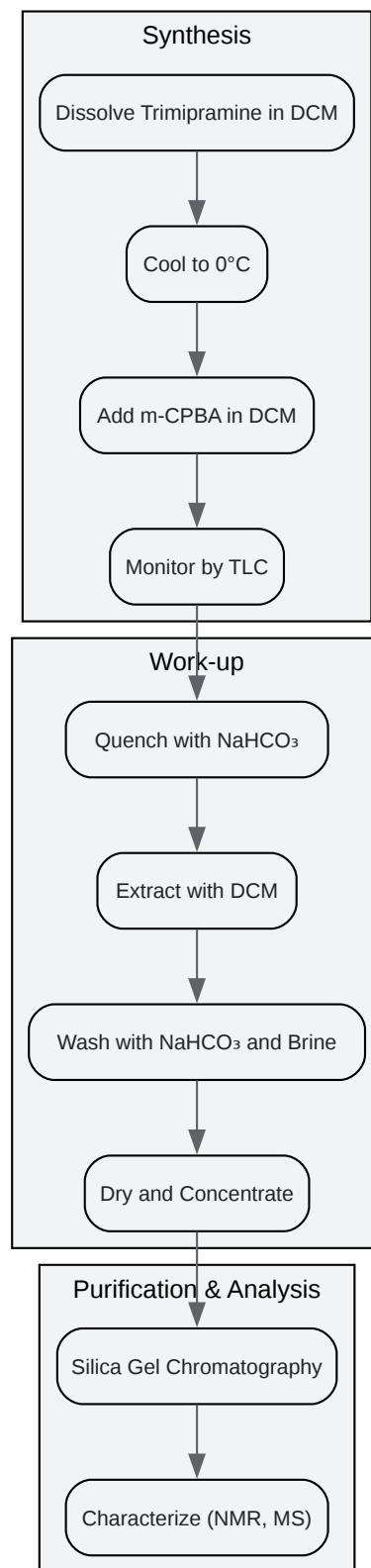
This section provides detailed methodologies for the synthesis and analysis of **Trimipramine N-oxide**.

Synthesis of Trimipramine N-oxide

The following protocol describes the synthesis of **Trimipramine N-oxide** from its parent compound, trimipramine, via oxidation with meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

- Trimipramine
- meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Ethyl acetate
- Methanol
- Rotary evaporator
- Magnetic stirrer and stir bar
- Glassware (round-bottom flask, separatory funnel, beakers, etc.)


Procedure:

- Dissolution: In a round-bottom flask, dissolve trimipramine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
- Cooling: Cool the solution to 0°C using an ice bath.
- Oxidation: Slowly add a solution of m-CPBA (1.1 eq) in DCM to the cooled trimipramine solution over 30 minutes with continuous stirring.
- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/methanol (e.g., 9:1 v/v). The disappearance of

the trimipramine spot and the appearance of a more polar product spot (**Trimipramine N-oxide**) indicates reaction completion.

- Quenching: Once the reaction is complete, quench the excess m-CPBA by adding saturated aqueous NaHCO_3 solution.
- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
- Washing: Combine the organic layers and wash with saturated aqueous NaHCO_3 solution, followed by brine.
- Drying and Filtration: Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in methanol to afford pure **Trimipramine N-oxide**.
- Characterization: Confirm the identity and purity of the synthesized **Trimipramine N-oxide** using techniques such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

Workflow for the Synthesis of Trimipramine N-oxide

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **Trimipramine N-oxide**.

Analytical Method: UPLC-MS/MS for Quantification in Plasma

This section outlines a sensitive and specific method for the quantification of **Trimipramine N-oxide** in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Instrumentation and Reagents:

- UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- C18 reversed-phase analytical column (e.g., 2.1 x 50 mm, 1.7 μ m).
- Acetonitrile (ACN), HPLC grade.
- Methanol (MeOH), HPLC grade.
- Formic acid, LC-MS grade.
- Ultrapure water.
- Human plasma.
- Trimipramine-d3 N-oxide (as internal standard, IS).

Sample Preparation (Protein Precipitation):

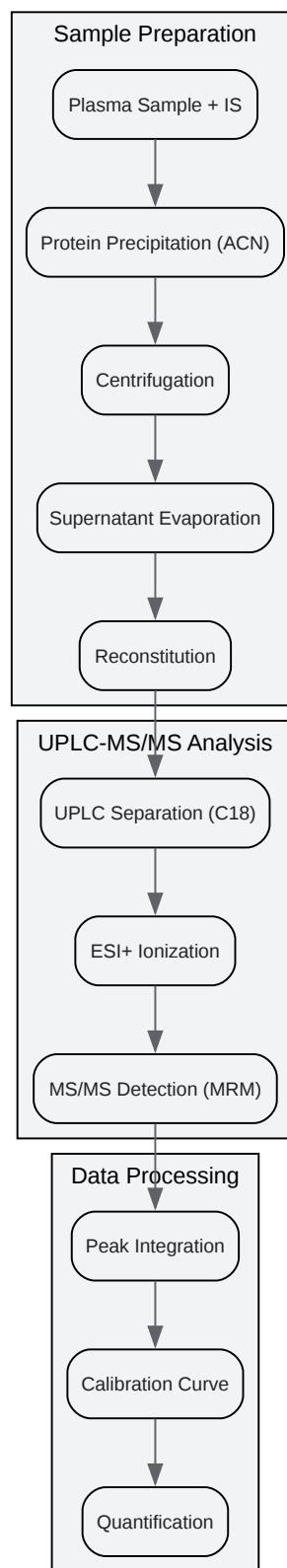
- To 100 μ L of plasma sample in a microcentrifuge tube, add 20 μ L of the internal standard solution (Trimipramine-d3 N-oxide in methanol).
- Add 300 μ L of cold acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.

- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μ L of mobile phase A.
- Inject a portion of the reconstituted sample into the UPLC-MS/MS system.

UPLC Conditions:

- Column: C18 reversed-phase column.
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Flow Rate: 0.4 mL/min.
- Gradient:
 - 0-0.5 min: 5% B
 - 0.5-3.0 min: 5% to 95% B
 - 3.0-4.0 min: 95% B
 - 4.0-4.1 min: 95% to 5% B
 - 4.1-5.0 min: 5% B
- Injection Volume: 5 μ L.

MS/MS Conditions (Positive ESI Mode):


- Ion Source Temperature: 150°C.
- Desolvation Temperature: 400°C.
- Capillary Voltage: 3.0 kV.

- MRM Transitions:

- **Trimipramine N-oxide:** Precursor ion (Q1) m/z 311.2 → Product ion (Q3) m/z [To be determined empirically, likely fragments include loss of the N-oxide oxygen or cleavage of the side chain].
- Trimipramine-d3 N-oxide (IS): Precursor ion (Q1) m/z 314.2 → Product ion (Q3) m/z [To be determined empirically].

Data Analysis: Quantification is performed by constructing a calibration curve from the peak area ratio of the analyte to the internal standard versus the concentration of the analyte in the calibration standards.

Logical Flow of UPLC-MS/MS Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for the quantitative analysis of **Trimipramine N-oxide** in plasma.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Determination of tricyclic antidepressants in human urine samples by the three-step sample pretreatment followed by HPLC-UV analysis: an efficient analytical method for further pharmacokinetic and forensic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. helixchrom.com [helixchrom.com]
- 3. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [CAS number and molecular formula for Trimipramine N-oxide.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b195989#cas-number-and-molecular-formula-for-trimipramine-n-oxide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com